6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid
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Overview
Description
“6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid”, also known as TPOCA, is a spirocyclic compound that contains a four-carbon ring fused to a six-carbon ring1. The compound has a molecular formula of C13H22O2 and a molar mass of 210.32 g/mol1. TPOCA is a white to off-white crystalline powder1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of TPOCA consists of a four-carbon ring fused to a six-carbon ring1. The molecular formula is C13H22O21.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
TPOCA is a white to off-white crystalline powder1. It is insoluble in water but soluble in organic solvents1. The molecular weight is 210.321.Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
6-(2-methylbutan-2-yl)spiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-4-13(2,3)10-5-7-14(8-6-10)9-11(14)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSPOFCPBDMSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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